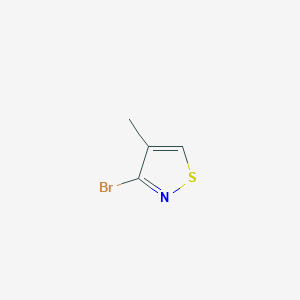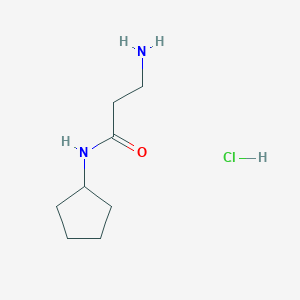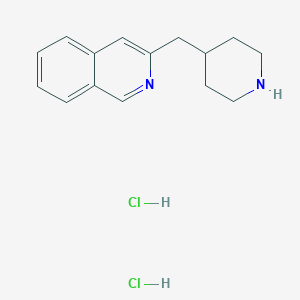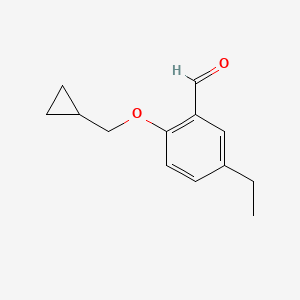![molecular formula C8H11ClN2O B1441122 3-[(6-Chloro-2-pyridinyl)amino]-1-propanol CAS No. 29449-86-3](/img/structure/B1441122.png)
3-[(6-Chloro-2-pyridinyl)amino]-1-propanol
Overview
Description
Pyridine derivatives, such as the one you mentioned, are often used in the synthesis of various pharmaceuticals and other biologically active compounds . They are characterized by a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives often involves nucleophilic substitution reactions, where a nucleophile (an electron-rich species) attacks an electrophilic carbon on the pyridine ring . The specific synthesis pathway would depend on the exact structure of the desired product .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques, such as NMR and IR spectroscopy . X-ray diffraction can also be used to determine the crystal structure of the compound .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including alkylation, reduction, and reactions with azides . The specific reactions would depend on the substituents on the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its density, boiling point, and solubility, can be determined through various experimental methods . These properties are influenced by the structure of the compound .Scientific Research Applications
Asymmetric Synthesis
3-Chloro-1-phenyl-1-propanol, a related compound, is utilized in the asymmetric synthesis of antidepressant drugs. A study demonstrates the use of Saccharomyces cerevisiae reductase for synthesizing this compound with high enantioselectivity. The process involves microbial reductases expressed in Escherichia coli, leading to high-purity (S)-alcohol products (Choi et al., 2010).
Cycloaddition in Organic Synthesis
3-Amino-5-chloro-2(1H)-pyrazinones, structurally similar to the compound , are engaged in Diels-Alder reactions with olefins. This process results in the transformation of the ring structure into 3-amino- or 6-cyano-substituted 2-pyridinone systems. Such transformations are significant in organic synthesis and can potentially guide the development of novel compounds (Vandenberghe et al., 1996).
Enzymatic Preparation of Amino Acids
The compound (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, structurally related to 3-[(6-Chloro-2-pyridinyl)amino]-1-propanol, is a key intermediate in synthesizing an antidiabetic drug. Enzymatic routes for its preparation were explored, involving the use of amino acid oxidase and aminotransferase, highlighting the compound's role in developing therapeutic agents (Chen et al., 2011).
Hydrogen Bonding and Polymorphism in Salt Formation
The compound 3-amino-1-propanol, similar to the query compound, reacts with quinoline-2-carboxylic acid, resulting in various salts. These salts exhibit distinct hydrogen bonding and π∙∙∙π stacking interactions, crucial for understanding molecular interactions and the formation of new molecular entities (Podjed & Modec, 2022).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific structure of the compound and its biological target . Without more specific information, it’s difficult to predict the mechanism of action of the compound you mentioned.
Safety and Hazards
Future Directions
The study of pyridine derivatives is a active area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing new synthesis methods, studying the biological activity of these compounds, and exploring their potential applications .
properties
IUPAC Name |
3-[(6-chloropyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYRSHIIWCYOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)







![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)
